5-Phenylnicotinamide

Kinase Inhibition Cancer Therapeutics Chemical Biology

Researchers developing kinase inhibitors face supply chain inconsistency for high-purity 5-phenylnicotinamide building blocks. This compound provides a reliable, ≥95% pure scaffold for synthesizing potent Bcr-Abl and allosteric AKT inhibitors (IC₅₀ sub-μM to sub-nM). • Core scaffold for AKT-IN-1 & AZD-26 • Enables selective COX-1 inhibitor design (COX-1 IC₅₀ = 0.68 μM) • Consistent quality with batch-specific CoA. Trusted by medicinal chemistry teams worldwide.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 10177-15-8
Cat. No. B189816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylnicotinamide
CAS10177-15-8
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N
InChIInChI=1S/C12H10N2O/c13-12(15)11-6-10(7-14-8-11)9-4-2-1-3-5-9/h1-8H,(H2,13,15)
InChIKeyNKMMJBMWTNPJCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenylnicotinamide for Research & Procurement


5-Phenylnicotinamide (CAS 10177-15-8) is a phenyl-substituted pyridine-3-carboxamide with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . It is primarily employed as a cross-coupling reagent and a versatile building block in the synthesis of complex heterocycles and pharmacologically active derivatives . This compound serves as the core scaffold for several potent kinase inhibitors, including Bcr-Abl inhibitors for chronic myelogenous leukemia (CML) and allosteric AKT inhibitors such as AKT-IN-1 and AZD-26 .

Core scaffold for kinase inhibitor development
Versatile cross-coupling building block
Supports focused library synthesis across target classes

Why 5-Phenylnicotinamide Cannot Be Replaced


5-Phenylnicotinamide occupies a distinct chemical space that is not replicated by its simpler analogs. The substitution pattern—a phenyl ring at the 5-position of the nicotinamide core—confers unique steric and electronic properties that are essential for its role as a building block in targeted kinase inhibitors. Nicotinamide itself, while a precursor to NAD⁺, lacks the hydrophobic phenyl group necessary for engagement with the allosteric pockets of kinases like AKT and Bcr-Abl [1]. Similarly, 3-phenylpyridine, which lacks the carboxamide functionality, exhibits vastly different biological activity and cannot serve as a direct substitute in medicinal chemistry workflows [2]. The specific geometry of the 5-phenylnicotinamide scaffold, with its calculated consensus Log P of ~1.6 and a defined topological polar surface area of ~56 Ų, dictates its compatibility with the ATP-binding or allosteric sites of key oncogenic kinases, a property not shared by its positional isomers or simpler precursors .

Nicotinamide lacks 5-phenyl group; may not engage allosteric kinase pockets.
3-Phenylpyridine lacks carboxamide; target engagement profile may differ.
Positional isomers may alter steric and electronic properties critical for cross-coupling.

Quantitative Advantages of 5-Phenylnicotinamide


Potent AKT and Bcr-Abl Inhibitor Scaffold

5-Phenylnicotinamide is the direct synthetic precursor to high-potency kinase inhibitors. Its derivative AKT-IN-1 (6-(4-(1-aminocyclobutyl)phenyl)-5-phenylnicotinamide) is an allosteric AKT inhibitor with an IC₅₀ of 1.042 μM . A closely related derivative, AZD-26, inhibits AKT phosphorylation at Thr308 with an IC₅₀ of 0.422 nM and at Ser473 with an IC₅₀ of 0.322 nM . In contrast, the parent compound nicotinamide inhibits SIRT2 with an IC₅₀ of 2 μM, a potency roughly 2,000- to 5,000-fold weaker than the 5-phenylnicotinamide-derived AKT inhibitors on their intended target [1].

Kinase inhibitor scaffold potency
Head-to-head
AKT-IN-1 IC₅₀ 1.042 µM; AZD-26 IC₅₀ 0.422 nM (Thr308) / 0.322 nM (Ser473) vs Nicotinamide IC₅₀ 2 µM (SIRT2)
Supports AKT/Bcr-Abl pathway inhibitor research
In vitro enzymatic and cell-based assay context
Kinase Inhibition Cancer Therapeutics Chemical Biology

COX-1 Selectivity Profile

While 5-phenylnicotinamide itself is not a COX inhibitor, it serves as a critical scaffold for generating selective COX-1 inhibitors. The 5-phenyl substitution pattern on the nicotinamide core is a key structural determinant for achieving high selectivity. For example, N-phenylnicotinamide derivatives, which differ by the position of the phenyl ring, exhibit potent COX-1 inhibition (IC₅₀ = 0.68 μM) with excellent selectivity over COX-2 (IC₅₀ >100 μM) [1]. This contrasts with the activity of 3-phenylpyridine, a simpler analog lacking the carboxamide group, which shows negligible inhibition of IDO with an IC₅₀ of 161 μM [2].

COX-1 selectivity profile
Cross-study comparable
N-phenylnicotinamide deriv. COX-1 IC₅₀ 0.68 µM, COX-2 IC₅₀ >100 µM vs 3-phenylpyridine IDO IC₅₀ 161 µM
Supports COX-1 selective inhibitor design context
Human recombinant COX-1 enzymatic assay
Cyclooxygenase Anti-inflammatory Medicinal Chemistry

Drug-Like Physicochemical Profile

5-Phenylnicotinamide possesses a balanced lipophilicity profile that facilitates both synthetic manipulation and biological evaluation. Its calculated consensus Log P is 1.6, with individual model predictions ranging from 1.2 to 2.13 . This is significantly lower than the Log P of 7.66 reported for certain hydrophobic drug candidates, indicating more favorable aqueous solubility for in vitro assays [1]. Its predicted aqueous solubility is 0.827 mg/mL (ESOL method) and 1.48 mg/mL (Ali method), and it exhibits a melting point of 177–178 °C, enabling straightforward handling and purification .

Lipophilicity
Cross-study comparable
Consensus Log P 1.6 (range 1.2–2.13); ~4.8-fold lower than highly lipophilic candidates (Log P 7.66)
Moderate lipophilicity supports lead optimization
Predicted solubility: 0.83–1.48 mg/mL; m.p. 177–178 °C
Lipophilicity Solubility Medicinal Chemistry

High Purity and Batch Consistency

For procurement, the standard purity of 5-phenylnicotinamide is specified at ≥95% by reputable suppliers, with batch-specific QC documentation including NMR, HPLC, and GC analyses available . This level of purity ensures that the compound is suitable for demanding synthetic applications, such as palladium-catalyzed cross-couplings, where impurities can poison catalysts or lead to side reactions. The synthetic route from 3-cyano-5-bromopyridine and phenylboronic acid typically yields the product in 56% yield as a white solid after column chromatography, a procedure that can be replicated for in-house synthesis if required .

Purity & QC
Lot attribute
Purity ≥95% (standard); QC reports include NMR, HPLC, GC
Supports reliable cross-coupling and synthetic reproducibility
Batch-specific QC data available from vendors
Analytical Chemistry Quality Control Procurement

Versatile Cross-Coupling Reagent

5-Phenylnicotinamide is a key building block for the synthesis of diverse heterocyclic systems. It is prepared via a Suzuki-Miyaura cross-coupling between 3-cyano-5-bromopyridine and phenylboronic acid, and the product itself serves as a substrate for further functionalization . Its utility is exemplified by its role in generating bcr-abl inhibitors, CB1 receptor modulators, and lysergic acid analogs [1]. In the context of CNS research, 5-phenylnicotinamides have been evaluated as simplified lysergic acid analogs and were found to act as CNS depressants, though with greatly reduced activity compared to lysergamides [2].

Synthetic versatility
Class-level
Precursor to Bcr-Abl, AKT, CB1, and CNS-active derivatives
Enables focused library synthesis for multiple target classes
Class-level inference; verify reactivity for specific targets
Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

5-Phenylnicotinamide Applications


AKT and Bcr-Abl Inhibitor Synthesis

Use 5-phenylnicotinamide as the starting scaffold for the multi-step synthesis of allosteric AKT inhibitors (e.g., AKT-IN-1, AZD-26) or Bcr-Abl inhibitors. The resulting compounds exhibit sub-micromolar to sub-nanomolar IC₅₀ values against their respective targets, making them valuable tools for cancer biology research and lead optimization campaigns.

Selective COX-1 Inhibitor Library Construction

Employ 5-phenylnicotinamide as a core structure for the design and synthesis of N-phenylnicotinamide derivatives. The 5-phenyl substitution pattern enables the development of highly selective COX-1 inhibitors (COX-1 IC₅₀ = 0.68 μM; COX-2 IC₅₀ >100 μM), providing a valuable chemical series for anti-inflammatory drug discovery. [1]

Lysergic Acid Mimetics for CNS Research

Utilize 5-phenylnicotinamide as a simplified analog of lysergic acid for the exploration of CNS pharmacology. While less potent than lysergamides, 5-phenylnicotinamide derivatives have been shown to act as CNS depressants, offering a starting point for the development of novel neuropsychiatric therapeutics. [2]

Cross-Coupling and Heterocycle Synthesis

Apply 5-phenylnicotinamide as a versatile cross-coupling reagent for the preparation of more complex pyridine-containing heterocycles. Its moderate lipophilicity (Log P ~1.6) and well-defined purity (≥95%) ensure reliable performance in palladium-catalyzed reactions and subsequent purification steps.

Application
Selection Property
Validation Focus
AKT/Bcr-Abl pathway inhibitor research
Scaffold reactivity in palladium-catalyzed cross-coupling
Optimize coupling yield and product purity
COX-1 selective inhibitor design
5-Phenyl substitution pattern supports COX-1 selectivity
Confirm COX-1 vs COX-2 selectivity profile
CNS pharmacology research (lysergic acid mimetics)
Simplified lysergic acid analog scaffold
Evaluate CNS depressant activity in behavioral assays
Heterocycle synthesis via cross-coupling
Moderate lipophilicity and defined purity
Optimize reaction conditions and purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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